molecular formula C25H25N3O2S2 B11978031 (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11978031
M. Wt: 463.6 g/mol
InChI Key: WFXMTADTYCPWTR-JWGURIENSA-N
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Description

The compound (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting hydrazine with an appropriate diketone.

    Thiazolidinone Formation: The pyrazole derivative is then reacted with ethyl isothiocyanate to form the thiazolidinone ring.

    Final Coupling: The final step involves the coupling of the thiazolidinone derivative with 4-butoxybenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The double bond in the methylene group can be reduced to a single bond.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major product would be the corresponding sulfone derivative.

    Reduction: The major product would be the fully saturated thiazolidinone derivative.

    Substitution: Depending on the substituent, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can significantly influence its biological activity and chemical reactivity. The butoxy group, in particular, may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-3-5-15-30-21-13-11-18(12-14-21)23-19(16-22-24(29)27(4-2)25(31)32-22)17-28(26-23)20-9-7-6-8-10-20/h6-14,16-17H,3-5,15H2,1-2H3/b22-16-

InChI Key

WFXMTADTYCPWTR-JWGURIENSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4

Origin of Product

United States

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